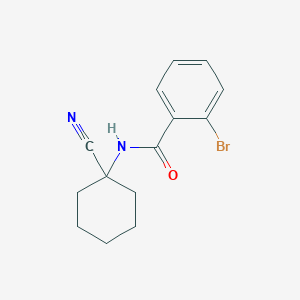

2-bromo-N-(1-cyanocyclohexyl)benzamide

Description

2-Bromo-N-(1-cyanocyclohexyl)benzamide is a substituted benzamide derivative characterized by a bromine atom at the ortho position of the benzamide aromatic ring and a 1-cyanocyclohexyl group as the amide substituent. Key characterization methods include IR spectroscopy (C=O stretch ~1650–1676 cm⁻¹) and NMR, which confirm functional group integrity .

Properties

IUPAC Name |

2-bromo-N-(1-cyanocyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c15-12-7-3-2-6-11(12)13(18)17-14(10-16)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAJAOJPINICFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Disconnection

Cleaving the amide bond yields 2-bromobenzoic acid (or its activated derivatives) and 1-cyanocyclohexylamine. This approach leverages classical amide coupling methods.

Cyclohexyl Nitrile Disconnection

Deconstructing the 1-cyanocyclohexyl group implies synthesizing the amine from cyclohexanone via oxime formation followed by dehydration to the nitrile.

Preparation Methods

Direct Amide Coupling via Acid Chloride Intermediate

The most straightforward route involves reacting 2-bromobenzoyl chloride with 1-cyanocyclohexylamine (Scheme 1):

Procedure :

- Synthesis of 2-bromobenzoyl chloride : 2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux. Excess SOCl₂ is removed by distillation.

- Amidation : The acid chloride is added dropwise to a solution of 1-cyanocyclohexylamine in tetrahydrofuran (THF) at 0°C, followed by triethylamine (TEA) to scavenge HCl. The reaction is stirred for 12–24 hours at room temperature.

- Workup : The mixture is diluted with ethyl acetate, washed with dilute HCl (to remove unreacted amine), and dried over MgSO₄. The product is purified via recrystallization from ethanol/water.

Challenges :

- Moisture sensitivity : Acid chlorides require strictly anhydrous conditions.

- Side reactions : Competitive formation of urea derivatives if TEA is omitted.

Yield : 60–75% (theoretical) based on analogous benzamide syntheses.

Coupling Using Carbodiimide Reagents

For improved selectivity, 2-bromobenzoic acid is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) (Scheme 2):

Procedure :

- Activation : 2-Bromobenzoic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dimethylformamide (DMF) at 0°C.

- Amine addition : 1-Cyanocyclohexylamine (1.1 equiv) is added, and the reaction is stirred at room temperature for 18 hours.

- Purification : The crude product is extracted with ethyl acetate, washed with NaHCO₃ and brine, and chromatographed on silica gel (hexane/ethyl acetate).

Advantages :

Multi-Step Synthesis from Cyclohexanone

If 1-cyanocyclohexylamine is unavailable, it can be synthesized from cyclohexanone (Scheme 3):

- Oxime formation : Cyclohexanone is treated with hydroxylamine hydrochloride in ethanol/water to yield cyclohexanone oxime.

- Dehydration to nitrile : The oxime is heated with acetic anhydride to form 1-cyanocyclohexane via the Beckmann rearrangement.

- Reduction to amine : The nitrile is reduced using LiAlH₄ in THF to yield 1-cyanocyclohexylamine.

Critical considerations :

- Beckmann rearrangement : Requires strict temperature control to avoid side products.

- Nitrile reduction : LiAlH₄ poses flammability risks; NaBH₄ with CoCl₂ catalysis offers a safer alternative.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Acid chloride coupling | 60–75% | >95% | Moderate | Low |

| Carbodiimide-mediated | 70–85% | >98% | High | Moderate |

| Multi-step synthesis | 40–50%* | 90–95% | Low | High |

*Overall yield for three-step sequence.

Optimization and Troubleshooting

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction rates but may complicate purification.

- Temperature control : Exothermic reactions during acid chloride formation necessitate cooling.

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation in carbodiimide methods.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-cyanocyclohexyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The benzamide moiety can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.

Reduction: Formation of 2-bromo-N-(1-aminocyclohexyl)benzamide.

Oxidation: Formation of 2-bromo-N-(1-cyanocyclohexyl)benzoic acid.

Scientific Research Applications

2-bromo-N-(1-cyanocyclohexyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or liquid crystals.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.

Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-cyanocyclohexyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and nitrile groups can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly influence melting points, solubility, and stability:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Yield (%) | Key Spectral Data (IR, cm⁻¹) |

|---|---|---|---|---|---|---|

| 2-Bromo-N-(1-cyanocyclohexyl)benzamide* | C₁₄H₁₅BrN₂O | 323.19 | 2-Br, N-(1-cyanocyclohexyl) | Not reported | ~70† | ~1650–1676 (C=O) |

| 2-Amino-5-bromo-N-cyclohexylbenzamide | C₁₃H₁₇BrN₂O | 313.20 | 2-NH₂, 5-Br, N-cyclohexyl | 195–199 | 70 | Not reported |

| 4-Bromo-N-cyclohexyl-2-methoxybenzamide | C₁₄H₁₈BrNO₂ | 328.21 | 4-Br, 2-OCH₃, N-cyclohexyl | Not reported | Not reported | Not reported |

| 2-Bromo-N-(1-naphthylmethyl)benzamide | C₁₈H₁₄BrNO | 340.21 | 2-Br, N-(1-naphthylmethyl) | Not reported | Not reported | Not reported |

*Inferred structure; †Based on analogous synthesis yields .

- Cyano vs. Amino Groups: Replacing the amino group (as in 2-amino-5-bromo-N-cyclohexylbenzamide) with a cyano group enhances electronegativity, likely improving thermal stability but reducing hydrogen-bonding capacity .

- Cyclohexyl vs. Bulky Groups: The 1-cyanocyclohexyl substituent offers a balance between rigidity and lipophilicity, whereas bulkier groups like naphthylmethyl (in 2-bromo-N-(1-naphthylmethyl)benzamide) may hinder crystallinity .

Biological Activity

2-Bromo-N-(1-cyanocyclohexyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(1-cyanocyclohexyl)benzamide is CHBrNO. The compound features a bromine atom and a cyano group attached to a cyclohexyl moiety, which may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to 2-bromo-N-(1-cyanocyclohexyl)benzamide exhibit significant anticancer activity. For instance, studies have shown that benzamide derivatives can inhibit the expression of oncogenic microRNAs, such as miR-21, which is associated with various cancers. These compounds can enhance apoptosis in cancer cells and inhibit their proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. Preliminary studies suggest that 2-bromo-N-(1-cyanocyclohexyl)benzamide may interact with enzymes involved in cancer progression or inflammation. The binding affinity of this compound to these enzymes is crucial for understanding its therapeutic potential .

The biological activity of 2-bromo-N-(1-cyanocyclohexyl)benzamide is likely mediated through its interaction with key molecular targets:

- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function and disrupting metabolic pathways critical for cancer cell survival.

- Receptor Interaction : It may also interact with cellular receptors, modulating signaling pathways that lead to cell growth or apoptosis.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that derivatives similar to 2-bromo-N-(1-cyanocyclohexyl)benzamide can significantly reduce the viability of cancer cell lines, indicating potential as a therapeutic agent .

- Binding Affinity Studies : Interaction studies have shown that this compound has a notable binding affinity for certain biological targets, suggesting it could serve as a lead compound for further drug development .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the synthesis of 2-bromo-N-(1-cyanocyclohexyl)benzamide be optimized for higher yield and purity?

- Methodological Answer : Key factors include solvent selection (e.g., DMF or DMSO for polar intermediates), temperature control (step-dependent gradients), and catalyst use (e.g., coupling agents like DCC/HOBt for amide bond formation). For example, coupling the benzamide moiety to the 1-cyanocyclohexyl group requires inert conditions to prevent hydrolysis of the nitrile group . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the product from brominated byproducts.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and cyclohexyl conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] peak at m/z 333.06 for CHBrNO) .

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereochemistry of the cyanocyclohexyl group .

Q. How do solvent polarity and reaction temperature influence the compound’s stability during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions like nucleophilic substitution at the bromine site. Lower temperatures (0–5°C) are advised during bromination steps to minimize debromination, while higher temperatures (80–100°C) accelerate amide coupling .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Use SHELXL (for small-molecule refinement) to refine disordered cyanocyclohexyl groups. If twinning is observed (common in bulky substituents), apply twin-law matrices and high-resolution data (≤ 0.8 Å). Cross-validate with DFT calculations to confirm bond lengths/angles .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer :

- Substituent Variation : Replace bromine with chlorine/iodine to assess halogen-dependent target binding.

- Cyclohexyl Modifications : Introduce methyl groups to the cyclohexane ring to study steric effects on receptor interactions (e.g., enzymatic inhibition assays) .

- Data Analysis : Use multivariate regression to correlate logP, steric parameters, and IC values from cytotoxicity screens .

Q. What mechanisms explain its interaction with biological targets like kinases or GPCRs?

- Methodological Answer :

- Molecular Docking : Model the benzamide core into ATP-binding pockets (kinases) or transmembrane helices (GPCRs). The bromine atom may engage in halogen bonding with backbone carbonyls .

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K) .

Q. How do competing reaction pathways during synthesis affect reproducibility?

- Methodological Answer : Monitor reaction progress via in situ FTIR to detect intermediates (e.g., nitrile hydrolysis to amides). If debromination occurs (evidenced by HO or light exposure), use anhydrous solvents and amber glassware. Statistical DOE (Design of Experiments) can identify critical factors (e.g., catalyst loading vs. time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.